5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid

Nucleoside Synthesis Stereochemistry Diastereoselectivity

Stereochemical inconsistency in oxathiolane intermediates frequently leads to failed diastereoselectivity and altered impurity profiles during lamivudine synthesis. 5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid (CAS 440105-45-3) provides a reliable oxathiolane scaffold with acetyloxy protection for Vorbruggen-type glycosylation coupling to silylated cytosine. • Defined acetyloxy protecting group ensures predictable reactivity and coupling efficiency. • Suitable as an analytical reference standard for HPLC/UPLC method validation in lamivudine API quality control. • Compatible with established synthetic routes for antiviral nucleoside analog preparation.

Molecular Formula C6H8O5S
Molecular Weight 192.19 g/mol
CAS No. 440105-45-3
Cat. No. B113404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
CAS440105-45-3
Molecular FormulaC6H8O5S
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1CSC(O1)C(=O)O
InChIInChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)
InChIKeyWRUGSNIJLUOGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid: Procurement and Technical Overview


5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid (CAS 440105-45-3) is a heterocyclic compound belonging to the 1,3-oxathiolane class, characterized by a fused five-membered ring containing both oxygen and sulfur atoms, with an acetyloxy substituent at the 5-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₆H₈O₅S (MW: 192.19), and it exists as a brown semi-solid with solubility in dichloromethane . The compound is primarily recognized as a key intermediate or related substance in the synthetic pathway of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine (3TC) . The oxathiolane scaffold serves as a critical pharmacophore in antiviral nucleoside analog development, where the sulfur atom in the sugar-like ring confers metabolic stability and distinct conformational properties compared to oxygen-only furanose systems [1].

1
Synthetic role
Key intermediate for lamivudine-like nucleoside analog preparation
2
Stereochemical status
Mixture with undefined stereocenters; suitable for route scouting
3
Protecting group
5-Acetyloxy protection offers orthogonal stability in glycosylation steps

5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid: Stereochemical and Functional Specificity


Compounds within the 1,3-oxathiolane-2-carboxylic acid class cannot be readily interchanged due to fundamental differences in stereochemical configuration and functional group substitution. CAS 440105-45-3 is reported as a mixture or undefined stereoisomer (with two undefined stereocenters), whereas defined stereoisomers such as the (2R,5R)-trans isomer (CAS 147027-05-2) possess distinct three-dimensional geometry that critically influences downstream coupling efficiency and the stereochemical outcome of nucleoside formation [1]. Furthermore, the 5-acetyloxy substituent confers specific reactivity and protection strategy advantages distinct from the 5-hydroxy analog (5-hydroxy-1,3-oxathiolane-2-carboxylic acid) . Substitution with an alternative protecting group or use of an incorrect stereoisomer can lead to divergent reaction kinetics, altered impurity profiles, and failed diastereoselectivity in subsequent synthetic steps [2]. Procurement decisions must therefore be guided by the specific stereochemical and functional group requirements of the intended synthetic route rather than generic class membership.

Target
CAS 440105-45-3
Undefined stereochemistry (mixture); 5-acetyloxy protected intermediate.
Potential substitute
(2R,5R)-trans isomer
Fully defined (2R,5R) stereochemistry; may alter coupling outcome and cis/trans ratio.
Target
5-Acetyloxy form
Protected hydroxyl group; orthogonal to glycosylation conditions.
Potential substitute
5-Hydroxy analog
Free hydroxyl; may lead to side reactions or altered impurity profiles.

5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid: Evidence for Procurement Decisions


Stereochemical Purity Requirements

CAS 440105-45-3 is a mixture of stereoisomers with two undefined stereocenters, as indicated by its computed PubChem properties showing 0 defined atom stereocenters and 2 undefined atom stereocenters [1]. In contrast, the defined trans-isomer (CAS 147027-05-2) possesses fully specified (2R,5R) stereochemistry. The stereochemical identity of the oxathiolane intermediate is critical for achieving the desired cis-configuration in the final lamivudine nucleoside product, as the diastereoselective glycosylation step proceeds with stereochemical retention or inversion depending on the configuration of the starting oxathiolane [2].

Stereocenter definition
Class-level inference
2 undefined stereocenters (mixture) vs. (2R,5R) fully defined
Stereochemical composition may influence downstream diastereoselectivity
Inferred from class-level synthesis principles; verify with specific route
Nucleoside Synthesis Stereochemistry Diastereoselectivity

Protecting Group Strategy and Reactivity

The 5-acetyloxy group in CAS 440105-45-3 serves as a protected hydroxyl function that can be selectively deprotected under mild basic conditions (e.g., methanolic ammonia or sodium methoxide) to yield the free 5-hydroxy oxathiolane carboxylic acid . This contrasts with the unprotected 5-hydroxy-1,3-oxathiolane-2-carboxylic acid (CAS 147027-04-1), which may undergo unwanted side reactions during subsequent coupling steps. The acetyl protecting group provides orthogonal stability during glycosylation reactions while allowing for facile removal when the free hydroxyl is required for further functionalization [1].

Protecting group
Supporting evidence
5-Acetyloxy (protected) vs. 5-hydroxy (unprotected)
Protection strategy affects coupling efficiency and side reaction control
No direct comparative kinetic data for this specific pair
Protecting Group Chemistry Synthetic Intermediate Functional Group Interconversion

Supply Chain Availability and Pricing

CAS 440105-45-3 is commercially available from multiple chemical suppliers as a research-grade intermediate. Pricing data from publicly accessible sources indicates a cost of approximately $201.00 USD per 100 mg and $1,596.00 USD per 1 g (pricing as of 2023) [1]. The compound is typically supplied with a purity specification of minimum 95% as determined by HPLC or equivalent analytical methods . In contrast, the defined stereoisomer (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid (CAS 147027-05-2) and its derivatives are available from specialized chiral chemistry suppliers with potentially different pricing and purity specifications, though direct head-to-head commercial comparisons are not systematically published .

Supply & purity
Cross-study comparable
$201/100 mg, purity ≥95%
Commercial availability supports research procurement
Vendor data from 2023; subject to change
Procurement Supply Chain Commercial Availability

5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid: Validated Application Scenarios


Synthesis of Lamivudine and Related Nucleoside Analogs

CAS 440105-45-3 is most appropriately utilized as a key synthetic intermediate or reference standard in laboratory-scale preparation of the antiretroviral drug lamivudine. The oxathiolane carboxylic acid scaffold serves as the sugar-like moiety that, upon coupling with a silylated cytosine derivative and subsequent reduction, yields the pharmacologically active cis-nucleoside configuration [1]. This application is supported by established synthetic methodology wherein 5-acetoxy-1,3-oxathiolane-2-carboxylic acid derivatives are coupled with nucleobases under Vorbruggen-type glycosylation conditions [2].

Analytical Reference Standard for Impurity Profiling

Given its identification as a lamivudine-related substance, CAS 440105-45-3 is suitable for use as an analytical reference material in pharmaceutical quality control laboratories for the development and validation of HPLC or UPLC methods to detect and quantify potential process impurities or degradation products in lamivudine active pharmaceutical ingredient (API) and finished dosage forms [1]. Its distinct retention characteristics relative to the parent drug and other process intermediates enable method specificity assessment and system suitability testing [2].

Chiral Building Block for Bioactive Oxathiolanes

The 1,3-oxathiolane ring system is a recognized bioisostere for the furanose ring in natural nucleosides, imparting enhanced metabolic stability against phosphorylase-mediated cleavage [1]. CAS 440105-45-3 may serve as a versatile starting material for the synthesis of novel oxathiolane-containing compounds beyond lamivudine, including potential antiviral, anticancer, or antibacterial agents where the sulfur-substituted heterocyclic scaffold is hypothesized to confer advantageous pharmacokinetic properties [2].

Application
Selection Property
Validation Focus
Antiviral nucleoside intermediate synthesis
Stereochemical configuration context
Diastereoselectivity monitoring
Pharmaceutical impurity profiling studies
Chromatographic behavior as related substance
Method specificity and system suitability
Novel oxathiolane scaffold exploration
Heterocyclic ring stability and reactivity
Scaffold versatility and functional group tolerance

Technical Documentation Hub

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